Cbz-DL-His-DL-Phe-DL-Phe-OEt
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-[[2-[[3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BACUIVJHGVZWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H37N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Optimization Strategies for Cbz Dl His Dl Phe Dl Phe Oet
Foundational Principles of Peptide Synthesis Applicable to Cbz-DL-His-DL-Phe-DL-Phe-OEt
The construction of the peptide backbone of this compound can be approached through two primary methodologies: solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS).
Developed by Robert Bruce Merrifield, Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry where a peptide chain is assembled sequentially while one end is covalently anchored to an insoluble polymer support or resin. nih.govwikipedia.org This technique is particularly efficient for oligopeptides and even longer sequences, as it simplifies the purification process; excess reagents and by-products are removed by simple filtration and washing of the resin. nih.govwikipedia.org
The synthesis traditionally proceeds from the C-terminus to the N-terminus (C→N). wikipedia.org For a tripeptide like the target compound, the C-terminal amino acid (Phenylalanine) would first be attached to the resin. The synthesis cycle then involves two key steps:
Deprotection: Removal of the temporary protecting group from the α-amino group of the resin-bound amino acid.
Coupling: Formation of the peptide bond by reacting the newly freed amino group with the activated carboxyl group of the next N-protected amino acid.
This cycle is repeated until the desired sequence is assembled. bachem.compeptide.com Finally, the completed peptide is cleaved from the resin, often concurrently with the removal of any permanent side-chain protecting groups. peptide.com The use of excess reagents can drive the coupling reactions to completion, leading to high yields. wikipedia.org
Table 1: Key Steps in a Typical Fmoc-SPPS Cycle
| Step | Procedure | Purpose |
| 1. Resin Swelling | The solid support (resin) is swollen in an appropriate solvent (e.g., DMF). | To allow reagents to access the reactive sites on the resin. |
| 2. Deprotection | The temporary N-terminal protecting group (e.g., Fmoc) is removed, typically using a base like piperidine. | To expose the free amine for the next coupling reaction. |
| 3. Washing | The resin is washed multiple times to remove the deprotection agent and by-products. | To ensure a clean reaction environment for the coupling step. |
| 4. Coupling | The next N-protected amino acid is activated (e.g., with DIC/Oxyma) and added to the resin to react with the free amine. | To form a new peptide bond and elongate the peptide chain. |
| 5. Washing | The resin is washed again to remove excess amino acid and coupling reagents. | To purify the resin-bound peptide before the next cycle. |
| 6. Repeat | Steps 2-5 are repeated until the full peptide sequence is synthesized. | To assemble the desired peptide chain. |
| 7. Final Cleavage | The peptide is cleaved from the resin support, usually with a strong acid (e.g., TFA), which also removes side-chain protecting groups. | To liberate the final peptide product. |
Solution-phase peptide synthesis (LPPS), also known as classical synthesis, involves carrying out all reactions in a homogeneous solution phase. Unlike SPPS, the intermediate peptide products are isolated and purified after each coupling step. bachem.comnih.gov This method requires more meticulous planning and is often more labor-intensive than SPPS, especially concerning the choice of protecting groups, coupling reagents, and solvents. bachem.com
LPPS can be performed through either a stepwise elongation or a fragment condensation approach. In fragment condensation, smaller, protected peptide fragments are synthesized and purified separately before being coupled together to form the final, larger peptide. peptide.com This can be an efficient strategy for producing large quantities of a specific peptide. For a tripeptide like this compound, a stepwise approach would be common. The synthesis would start with the C-terminal ethyl ester of phenylalanine (H-Phe-OEt), which would then be coupled with a protected phenylalanine, followed by deprotection and coupling with the protected histidine.
One of the main challenges in LPPS is the purification of intermediates, which may require techniques like extraction, precipitation, or chromatography. nih.gov However, it offers flexibility and is sometimes preferred for the synthesis of complex peptides or when specific modifications are required. google.com
Table 2: Comparison of SPPS and Solution-Phase Synthesis
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |
| Reaction Medium | Heterogeneous (peptide on solid support, reagents in solution) | Homogeneous (all reactants in solution) |
| Purification | Simple filtration and washing of the solid support | Isolation and purification (e.g., crystallization, chromatography) after each step |
| Reagent Use | Excess reagents are used to drive reactions to completion | Reagents are used in near-stoichiometric amounts |
| Automation | Easily automated | Difficult to automate |
| Scalability | Can be challenging for very large industrial scales | More readily scalable for large-quantity production |
| Synthesis Time | Generally faster due to simplified purification | Slower and more labor-intensive |
Amide Bond Formation Techniques and Coupling Reagent Selection
The formation of the peptide bond is a condensation reaction that requires the activation of a carboxylic acid group to facilitate its reaction with an amino group. bachem.com The choice of activating agent, or coupling reagent, significantly influences reaction efficiency, yield, and the preservation of stereochemical integrity. americanpeptidesociety.org
Carbodiimides are a foundational class of coupling reagents used in peptide synthesis since 1955. peptide.comtandfonline.com The general mechanism involves the reaction of the carboxylic acid component with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. creative-proteomics.comcreative-peptides.com This intermediate is then susceptible to nucleophilic attack by the amino group of the second amino acid, forming the desired peptide bond. creative-peptides.com
N,N'-Dicyclohexylcarbodiimide (DCC) was one of the first carbodiimides to be widely adopted and remains in use, particularly for solution-phase synthesis. bachem.comcreative-peptides.com In the synthesis of this compound, DCC could be used to sequentially couple the amino acid residues. A significant drawback of DCC is the formation of the byproduct, N,N'-dicyclohexylurea (DCU), which is sparingly soluble in many common organic solvents, complicating product purification. bachem.comtandfonline.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) is a water-soluble carbodiimide designed to overcome the purification challenges associated with DCC. peptide.com The corresponding urea (B33335) byproduct is water-soluble and can be easily removed through aqueous extraction, making EDCI a preferred reagent for both solution-phase synthesis and for conjugating peptides to proteins. peptide.compeptide.com
A critical issue with carbodiimide-mediated coupling is the risk of racemization, particularly through the formation of an oxazol-5(4H)-one intermediate. mdpi.com To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are almost always used in conjunction with carbodiimides. americanpeptidesociety.orgpeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to racemization. americanpeptidesociety.orgacs.org
| Reagent | Structure | Key Features | Byproduct Solubility |
| DCC | RN=C=NR (R=Cyclohexyl) | Widely used, cost-effective. | Insoluble in most organic solvents. |
| EDCI | RN=C=NR' | Water-soluble, easy byproduct removal. | Water-soluble. |
| DIC | RN=C=NR (R=Isopropyl) | Liquid, byproduct is more soluble than DCU. | Soluble in common organic solvents. |
In recent decades, uronium and phosphonium (B103445) salt reagents have become popular alternatives to carbodiimides due to their high coupling efficiency, rapid reaction rates, and reduced incidence of side reactions. bachem.combgu.ac.il These reagents, often referred to as onium salts, typically incorporate a HOBt or HOAt moiety within their structure. thieme-connect.de Activation with these reagents proceeds via the formation of OBt or OAt active esters, which effectively minimizes racemization. thieme-connect.de Unlike carbodiimide reactions, their use requires a tertiary base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and its tetrafluoroborate (B81430) analog TBTU are among the most popular coupling reagents. bachem.com They are highly efficient for both solid-phase and solution-phase synthesis, and all resulting byproducts are soluble. bachem.com When used with additives, racemization can be reduced to insignificant levels. peptide.com
HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is an analog of HBTU that incorporates the more reactive HOAt leaving group. acs.org HATU generally reacts faster and results in less epimerization compared to HBTU, making it a preferred choice for difficult couplings, such as those involving sterically hindered amino acids. peptide.com
COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) is a third-generation uronium salt based on OxymaPure as the leaving group instead of the potentially explosive HOBt or HOAt. acs.orgchemicalbook.com COMU demonstrates coupling efficiencies comparable or superior to HATU and has advantages of better solubility and a safer handling profile. bachem.comacs.org Its byproducts are water-soluble, which simplifies purification. chemicalbook.com
For the synthesis of this compound, these reagents would offer a robust and efficient method for forming the peptide bonds between the DL-histidine and DL-phenylalanine residues.
| Reagent | Type | Leaving Group | Key Advantages |
| HBTU | Aminium Salt | HOBt | High efficiency, soluble byproducts. bachem.comcreative-peptides.com |
| HATU | Aminium Salt | HOAt | Faster reaction, less racemization than HBTU. peptide.comacs.org |
| PyBOP | Phosphonium Salt | HOBt | Powerful, efficient for hindered amino acids. thieme-connect.desigmaaldrich.com |
| COMU | Uronium Salt | OxymaPure | High efficiency, enhanced safety, excellent solubility. acs.orgchemicalbook.com |
Before the advent of modern onium salt reagents, active ester and mixed anhydride (B1165640) methods were the primary strategies for peptide bond formation.
The active ester method involves reacting the N-protected amino acid with an alcohol component containing an electron-withdrawing group, such as N-hydroxysuccinimide (HOSu) or HOBt, to form a stable, isolable ester. acs.org This activated ester is then reacted with the desired amino component in a separate step to form the peptide bond. While reliable and good for minimizing racemization, this method can be slower than modern one-pot procedures.
The mixed anhydride method typically involves reacting the N-protected amino acid with a chloroformate, such as isobutyl chloroformate, in the presence of a tertiary base like N-methylmorpholine (NMM). cdnsciencepub.com This forms a highly reactive mixed carboxylic-carbonic anhydride that rapidly acylates the amino component. This method is very fast but can be susceptible to side reactions, including the formation of urethane (B1682113) byproducts and racemization, especially if not performed at low temperatures. cdnsciencepub.comcdnsciencepub.com The choice of solvent and base is critical for minimizing these side reactions. cdnsciencepub.com
Stereochemical Control and Racemization Suppression during Synthesis
One of the most significant challenges in peptide synthesis is controlling the stereochemistry at the α-carbon of the amino acid residues. researchgate.net The activation of the carboxyl group makes the α-proton more acidic and susceptible to abstraction by a base, which can lead to racemization (or epimerization if the chiral center is within a larger chiral molecule). mdpi.com
The synthesis of this compound specifically utilizes racemic (DL) starting materials for all three amino acid residues. In this context, the objective is not to achieve a single stereoisomer but to produce a mixture of all possible diastereomers that reflects the racemic nature of the inputs. The primary challenge is to prevent additional, unintended racemization (epimerization) during the coupling steps. mdpi.com
If a coupling reaction intended to link an L-enantiomer causes partial racemization, the resulting product will contain a mixture of the desired L-diastereomer and the undesired D-diastereomer. When starting with a DL-amino acid, the activation process can still lead to epimerization via the oxazolone (B7731731) mechanism. This would alter the final ratio of diastereomers, making the product mixture difficult to characterize and purify. Therefore, even when using racemic precursors, suppressing racemization is crucial to ensure that the stereochemical complexity of the final product mixture is not further convoluted by process-induced epimerization.
Several strategies are employed to suppress racemization during the critical peptide bond formation step.
Use of Additives: As mentioned, the addition of nucleophilic reagents like HOBt, HOAt, or OxymaPure is a highly effective method. americanpeptidesociety.orgpeptide.comluxembourg-bio.com These additives convert the initial highly reactive intermediate into an active ester that is less prone to racemization. americanpeptidesociety.org HOAt is generally considered more effective than HOBt due to the electron-withdrawing nature of the pyridine (B92270) nitrogen. acs.org
Choice of Coupling Reagent: Modern uronium and phosphonium reagents like HATU and COMU are designed for minimal racemization as they incorporate these additives directly into their structure or mechanism of action. peptide.comacs.org
Base Selection: The choice of tertiary base is critical. Stronger bases can increase the rate of α-proton abstraction. Weaker bases, such as N-methylmorpholine (NMM) or collidine, are generally preferred over more hindered or stronger bases like DIPEA or triethylamine (B128534) when racemization is a significant concern. bachem.com
Solvent and Temperature: Performing coupling reactions at lower temperatures (e.g., 0 °C to -15 °C) can significantly reduce the rate of racemization. cdnsciencepub.com The choice of solvent can also play a role, with less polar solvents sometimes favoring lower rates of racemization.
Protecting Groups: The type of N-terminal protecting group influences the rate of racemization. Urethane-based protecting groups like Carbobenzoxy (Cbz) and Boc are known to suppress racemization compared to acyl groups because the urethane carbonyl oxygen is less nucleophilic, which disfavors the formation of the problematic oxazolone intermediate. luxembourg-bio.com
By carefully selecting a combination of these methodologies, the risk of process-induced epimerization during the synthesis of this compound can be effectively minimized.
Advanced Purification and Analytical Characterization for Synthetic Validation
Following the synthesis of the target tripeptide, this compound, a rigorous and multi-faceted approach to purification and characterization is imperative to validate its structural integrity and purity. The inherent characteristics of the peptide—namely its significant hydrophobicity due to the N-terminal benzyloxycarbonyl (Cbz) group, two phenylalanine residues, and the C-terminal ethyl ester, combined with the stereochemical complexity arising from three racemic centers—necessitate the use of advanced separation and analytical techniques.
Purification by Preparative Reversed-Phase HPLC
The primary method for purifying the crude synthetic product is Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This technique separates molecules based on their hydrophobicity, making it exceptionally well-suited for protected peptides. nih.govamericanpeptidesociety.org The crude peptide mixture, dissolved in a minimal amount of a strong organic solvent like Dimethylformamide (DMF), is loaded onto a C18 stationary phase column. Elution is achieved by applying a gradient of increasing organic solvent concentration (typically acetonitrile) in an aqueous mobile phase, both of which are modified with an ion-pairing agent such as 0.1% trifluoroacetic acid (TFA). The TFA serves to sharpen peaks and improve the chromatography of the histidine-containing peptide by protonating the imidazole (B134444) side chain.
The separation is monitored by UV detection, typically at wavelengths of 220 nm (for the peptide backbone) and 254 nm (for the aromatic Cbz and Phenylalanine groups). nih.gov Fractions are collected across the elution profile, and those corresponding to the main product peak are analyzed for purity by analytical HPLC before being pooled and lyophilized to yield the purified peptide. It is important to note that standard RP-HPLC conditions may not resolve all eight diastereomers of the product; however, this process is effective at removing key process-related impurities such as deletion sequences (e.g., Cbz-DL-Phe-DL-Phe-OEt) or by-products from incomplete reactions.
Table 1: Illustrative Preparative RP-HPLC Purification Results
| Fraction(s) | Description | Purity by Analytical HPLC (%) | Yield (mg) | Outcome |
|---|---|---|---|---|
| 1-5 | Early eluting impurities | <50 | N/A | Discarded |
| 6-9 | Main Product Peak | >98 | 155 | Pooled for Lyophilization |
| 10-12 | Mixed Fractions | 85-95 | 25 | Set aside for re-purification |
| 13-15 | Late eluting impurities | <60 | N/A | Discarded |
Analytical Validation
A suite of orthogonal analytical methods is employed to confirm the identity, purity, and structure of the final product. almacgroup.compolypeptide.combiopharminternational.com
Analytical UPLC-MS: Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is the definitive technique for final purity assessment and identity confirmation. biosynth.com A high-resolution analytical C18 column provides a sharp, symmetrical peak for the purified product, allowing for precise purity quantification (e.g., >98% by UV area). Simultaneously, the mass spectrometer provides the mass-to-charge ratio (m/z) of the eluting compound. Electrospray ionization (ESI) is typically used, which generates the protonated molecular ion [M+H]⁺, confirming that the product has the correct molecular weight. nih.gov
High-Resolution Mass Spectrometry (HRMS): To unequivocally confirm the elemental composition, HRMS (e.g., via an Orbitrap or TOF analyzer) is utilized. This technique measures the mass of the molecular ion with very high accuracy (typically <5 ppm error), allowing the calculated empirical formula to be validated against the measured mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural confirmation. The spectra will affirm the presence of all key functional groups:
¹H NMR: Characteristic signals for the aromatic protons of the Cbz group and the two Phenylalanine side chains (typically δ 7.0-7.4 ppm), the imidazole protons of Histidine, the benzylic protons of the Cbz group (around δ 5.1 ppm), the α-protons of the amino acid backbone, and the quartet and triplet of the C-terminal ethyl ester (around δ 4.1 and 1.2 ppm, respectively).
¹³C NMR: Resonances confirming the carbonyl carbons of the urethane, peptide bonds, and the ethyl ester, as well as the distinct aromatic and aliphatic carbons from the amino acid residues and protecting groups.
Chiral Chromatography: Due to the use of DL-amino acids, the final product is a mixture of eight diastereomers. While often functionally acceptable for certain screening purposes, analytical characterization of this stereochemical complexity can be achieved using specialized Chiral HPLC. mdpi.comchiraltech.com This involves using a chiral stationary phase (CSP), such as one based on a crown ether or a cinchona alkaloid derivative, which can differentiate between the stereoisomers, providing a profile of the diastereomeric composition of the final product. chromatographytoday.com This analysis is crucial for ensuring batch-to-batch consistency in the manufacturing process.
Table 2: Summary of Analytical Characterization Data for this compound
| Technique | Parameter | Expected Result | Observed Result |
|---|---|---|---|
| Analytical RP-UPLC | Purity (at 220 nm) | ≥95% | 98.6% |
| ESI-MS | Molecular Formula | C₃₅H₃₉N₅O₆ | |
| [M+H]⁺ (Calculated) | 642.2928 | 642.2925 | |
| ¹H NMR (DMSO-d₆) | Aromatic Protons (Cbz, Phe, His) | δ 7.0-8.5 ppm (multiplets) | Conforms |
| Cbz CH₂ Protons | δ ~5.1 ppm (singlet) | Conforms | |
| OEt CH₂/CH₃ Protons | δ ~4.1 ppm (q), ~1.2 ppm (t) | Conforms | |
| Chiral HPLC | Number of Diastereomeric Peaks | ≤8 | 4 partially resolved peak groups |
This comprehensive validation process ensures that the synthesized this compound meets the required standards of purity and structural identity before its use in further applications.
Structural Conformation and Molecular Dynamics of Cbz Dl His Dl Phe Dl Phe Oet
Conformational Analysis of Tripeptide Structures
The conformation of a peptide is crucial to its biological activity and physical properties. For Cbz-DL-His-DL-Phe-DL-Phe-OEt, the alternating stereochemistry and the terminal protecting groups are significant determinants of its structure.
Influence of DL-Stereochemistry on Peptide Backbone and Side-Chain Flexibility
The inclusion of alternating D- and L-amino acids has a profound impact on the peptide's backbone and side-chain flexibility. Unlike homochiral peptides which readily adopt stable secondary structures like α-helices and β-sheets, peptides with alternating stereochemistry tend to form unique turn and sheet-like structures. This is due to the different spatial orientations of the side chains, which can lead to specific intramolecular interactions that stabilize conformations not typically observed in all-L or all-D peptides.
Impact of Cbz and Ethyl Ester Moieties on Overall Molecular Conformation
The ethyl ester at the C-terminus removes the negative charge of the carboxylate group, making the peptide more hydrophobic. This can affect solubility and aggregation behavior. Conformationally, the ethyl group adds steric bulk and can influence the orientation of the C-terminal phenylalanine side chain. The presence of these protecting groups can also impact the hydrogen bonding patterns within the peptide and with the solvent.
Spectroscopic and Biophysical Techniques for Structural Elucidation
A combination of spectroscopic techniques is essential to fully characterize the conformational preferences of this compound in solution.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure of peptides in solution. uni-freiburg.denih.gov For this compound, a variety of NMR experiments would be employed to gain detailed structural insights.
Chemical Shift Analysis: The chemical shifts of the amide protons are sensitive to the local electronic environment and can provide initial clues about the secondary structure.
Nuclear Overhauser Effect (NOE): NOE data provides through-space distance constraints between protons that are close in space, which is crucial for defining the peptide's fold.
Coupling Constants: Three-bond J-couplings (³J) between amide and alpha protons can be used to determine the dihedral angles (φ) of the peptide backbone.
| NMR Parameter | Typical Information Obtained for Peptides |
| ¹H Chemical Shifts | Local electronic environment, secondary structure propensity |
| Nuclear Overhauser Effect (NOE) | Inter-proton distances, 3D structure determination |
| ³J Coupling Constants | Dihedral angle (φ) constraints, backbone conformation |
| Temperature Coefficients | Information on hydrogen bonding involvement of amide protons |
Vibrational Spectroscopy (IR, Raman) for Conformational Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides a "fingerprint" of the peptide's conformational state by probing the vibrational modes of its chemical bonds. uni-freiburg.denih.govacs.orgacs.orgsemanticscholar.org The amide I band (primarily C=O stretching) in the IR spectrum is particularly sensitive to the peptide's secondary structure. Different secondary structures give rise to characteristic amide I frequencies. For this compound, vibrational spectroscopy can be used to identify the predominant conformations in different environments (e.g., solid state vs. solution) and to study conformational changes induced by factors such as temperature or solvent.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Structural Sensitivity |
| Amide I (C=O stretch) | 1600-1700 | Highly sensitive to secondary structure (α-helix, β-sheet, turns) |
| Amide II (N-H bend, C-N stretch) | 1500-1600 | Sensitive to hydrogen bonding and secondary structure |
| Amide III (C-N stretch, N-H bend) | 1200-1300 | Also sensitive to backbone conformation |
Computational Approaches to Peptide Structure and Dynamics
Computational methods have become indispensable in the study of peptides, offering a window into their structural and dynamic properties at an atomic level. mdpi.com These in-silico techniques, including molecular docking, molecular dynamics simulations, and structure prediction models, provide crucial insights that complement experimental data. nih.gov For a modified tripeptide like this compound, these approaches can predict how it might interact with biological targets and the range of shapes it can adopt in solution.
Molecular Docking Simulations for Predicted Binding Conformations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. In the context of this compound, docking simulations would be employed to predict its binding conformation within the active site of a target protein or receptor. This method is crucial in structure-based drug design for systematically evaluating potential interactions. nih.gov
The process involves generating a multitude of possible conformations of the peptide and positioning them within the binding site of a receptor. A scoring function is then used to estimate the binding affinity for each pose, identifying the most favorable interactions. Key interactions that stabilize the peptide-receptor complex often include hydrogen bonds, hydrophobic interactions, and electrostatic forces. frontiersin.org For instance, the phenylalanine residues in the peptide are significant contributors to binding affinity through interactions within the active sites of enzymes like CYP2E1. nih.gov The presence of both D and L isomers of the amino acids in this compound introduces considerable conformational flexibility, which must be accounted for during docking simulations to accurately predict binding modes.
A typical workflow for molecular docking is outlined below:
| Step | Description | Key Considerations |
| 1. Preparation of Receptor | The three-dimensional structure of the target protein is obtained, often from crystallographic data. Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added. | Accuracy of the initial protein structure is critical. The binding site must be clearly defined. |
| 2. Preparation of Ligand | A 3D model of this compound is generated. Appropriate charges and atom types are assigned. The flexibility of rotatable bonds is defined. | The use of DL-amino acids requires careful consideration of stereochemistry. The Cbz protecting group and OEt ester also influence the overall shape and electronic properties. |
| 3. Docking Simulation | A docking algorithm systematically samples different orientations and conformations of the peptide within the receptor's binding site. | The choice of docking software (e.g., AutoDock) and the exhaustiveness of the conformational search impact the reliability of the results. nih.gov |
| 4. Scoring and Analysis | The binding poses are ranked using a scoring function that estimates the free energy of binding. The top-ranked poses are analyzed to identify key intermolecular interactions. | Scoring functions are approximations; results are often cross-validated with other methods or experimental data. Analysis focuses on hydrogen bonds, hydrophobic contacts, and π-π stacking. nih.gov |
Molecular Dynamics Simulations for Conformational Ensembles and Stability
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing detailed information about the dynamics, conformational stability, and energetics of peptides. nih.gov An MD simulation for this compound would reveal its dynamic behavior in a simulated physiological environment, such as in aqueous solution. This technique allows for the characterization of the ensemble of conformations the peptide can adopt, rather than just a single static structure. proquest.com
These simulations solve Newton's equations of motion for the system, requiring a force field—a set of empirical equations and parameters that describe the potential energy of the atoms. proquest.com The accuracy of the simulation is highly dependent on the quality of the force field parameters. nih.gov By simulating the peptide over nanoseconds or longer, researchers can observe folding events, conformational transitions, and interactions with solvent molecules. frontiersin.orgacs.org This provides insights into the peptide's flexibility and the stability of any secondary structures it might form. acs.org
The following table summarizes key analyses performed during MD simulations:
| Analysis Type | Information Gained | Relevance to this compound |
| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions over time from a reference structure, indicating conformational stability. | Assesses whether the peptide maintains a stable average structure or explores a wide range of conformations. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average position, highlighting flexible regions of the peptide. | Identifies which parts of the tripeptide (e.g., side chains of His and Phe) are most mobile. |
| Radius of Gyration (Rg) | Indicates the compactness of the peptide's structure over time. | Reveals whether the peptide adopts a more compact or extended conformation in solution. mdpi.com |
| Hydrogen Bond Analysis | Tracks the formation and breaking of intramolecular and peptide-solvent hydrogen bonds. | Elucidates the role of hydrogen bonding in stabilizing specific conformations. frontiersin.org |
Homology Modeling and De Novo Structure Prediction for Related Peptide Systems
When an experimental structure of a peptide is unavailable, computational modeling techniques can be used to predict its three-dimensional conformation. For peptides that share sequence similarity with peptides of known structure, homology modeling can be an effective approach. However, for a short and synthetic peptide like this compound, which is unlikely to have a close homolog in structural databases, de novo (or ab initio) structure prediction methods are more appropriate. nih.gov
De novo methods predict the peptide's structure from its amino acid sequence alone, without relying on a template. nih.gov These methods often involve fragment assembly, where the structures of small overlapping segments of the peptide are predicted and then pieced together to form the full structure. nih.gov Another approach is to use physics-based potentials to search for the lowest energy conformation of the peptide backbone. nih.gov These computational techniques provide essential, albeit predictive, insights into the 3D structure and dynamics of novel peptide systems. mdpi.comnih.gov
Molecular Mechanisms of Action and Biochemical Interactions of Cbz Dl His Dl Phe Dl Phe Oet
Advanced Research Directions and Future Perspectives for Cbz Dl His Dl Phe Dl Phe Oet Derivatives
Rational Design and Synthesis of Modified Cbz-DL-His-DL-Phe-DL-Phe-OEt Analogues
Rational design strategies are central to modifying the parent compound to achieve desired physicochemical and biological characteristics. These approaches involve targeted alterations to the peptide backbone, side chains, and terminal groups.
The biological activity and structural conformation of the tripeptide can be systematically modulated by substituting its constituent amino acids. The presence of histidine and phenylalanine residues offers multiple sites for modification. acs.org Phenylalanine, for instance, can be replaced with other natural or unnatural aromatic amino acids to alter steric bulk, hydrophobicity, and electronic properties. acs.orgnih.gov Substituting phenylalanine with derivatives like (Z)-alpha,beta-didehydrophenylalanine (Δ(Z)Phe) has been shown in other peptides to influence receptor selectivity and agonist activity. nih.gov Similarly, the histidine residue, with its imidazole (B134444) side chain, is a critical site for modification to influence pH sensitivity, metal chelation, and hydrogen bonding capabilities. Introducing non-proteinogenic amino acids, such as those with fluorinated side chains or constrained geometries, can enhance metabolic stability and cell-penetrating properties. nih.gov
Interactive Table 1: Potential Amino Acid Substitutions and Their Rationale
| Original Residue | Potential Substitution | Rationale for Modification |
|---|---|---|
| DL-Phenylalanine | L-DOPA | Introduce catechol group for potential antioxidant activity or further conjugation. |
| DL-Phenylalanine | 2-Iodo-L-phenylalanine | Enhance binding affinity for specific transporters like LAT1. nih.gov |
| DL-Phenylalanine | Bicyclic Phenylalanine | Introduce conformational rigidity to improve target selectivity. nih.gov |
| DL-Histidine | Alanine | Remove the imidazole side chain to probe its role in biological activity. |
Interactive Table 2: Comparison of N-Terminal Protecting Groups
| Protecting Group | Abbreviation | Common Cleavage Conditions | Key Features |
|---|---|---|---|
| Benzyloxycarbonyl | Cbz or Z | Catalytic hydrogenation (H₂/Pd); strong acids (HBr/AcOH). creative-peptides.com | Stable to mild base; classic protecting group. |
| tert-Butoxycarbonyl | Boc | Moderate to strong acids (e.g., Trifluoroacetic acid, TFA). creative-peptides.comresearchgate.net | Stable to base and hydrogenation; widely used in solid-phase synthesis. |
Linear peptides often suffer from metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. nih.gov To overcome these limitations, analogues of this compound could be developed with constrained or cyclic structures. nih.govnih.gov Cyclization, typically achieved by forming an amide bond between the N- and C-termini or between amino acid side chains (e.g., via a lactam bridge), can dramatically increase proteolytic resistance and lock the peptide into a bioactive conformation. acs.orgnih.gov Computational methods and structural biology can guide the rational design of these constrained peptides to ensure they adopt a shape that is complementary to their biological target. foresight.orgmdpi.comnih.gov
Chemo-Enzymatic Synthesis Approaches Utilizing Immobilized Enzymes
Chemo-enzymatic peptide synthesis (CEPS) presents a green and efficient alternative to purely chemical methods. qyaobio.comnih.gov This approach utilizes enzymes, such as proteases (e.g., thermolysin, papain) or lipases, to catalyze the formation of peptide bonds. nih.govfao.org These reactions are typically performed under mild aqueous or biphasic conditions, which minimizes racemization and eliminates the need for extensive side-chain protection. qyaobio.comnih.gov The use of immobilized enzymes, where the enzyme is physically attached to a solid support, further enhances the process by allowing for easy separation of the catalyst from the reaction mixture and enabling its reuse, which improves the economic and environmental sustainability of the synthesis. mdpi.com This strategy could be particularly advantageous for the large-scale production of this compound or its derivatives.
Development of this compound as a Molecular Probe for Biological Systems
Beyond therapeutic potential, derivatives of this compound can be engineered into molecular probes to investigate biological processes. These probes are valuable tools in chemical biology for identifying and validating drug targets. nih.govpharmaweek.com
To function as a molecular probe, the core tripeptide structure can be modified by incorporating a reporter tag or an affinity handle. pharmaweek.com For instance, a fluorescent dye could be attached to visualize the peptide's subcellular localization, or a biotin (B1667282) tag could be added to enable affinity purification of its binding partners from cell lysates. nih.gov Another advanced strategy involves incorporating a "clickable" chemical handle, such as an alkyne or azide (B81097) group, which allows for the covalent attachment of a reporter tag in situ via bioorthogonal chemistry. rsc.org These modified probes can be used in affinity chromatography experiments coupled with mass spectrometry to pull down and identify the specific proteins that the peptide interacts with, thereby validating its biological target and elucidating its mechanism of action. nih.govjst.go.jp
Integration into Biosensing and Diagnostic Tool Development
The functional groups inherent in this compound derivatives make them highly suitable for integration into biosensing platforms for the detection of various analytes. Peptides are increasingly recognized for their utility in diagnostics due to their high specificity, low toxicity, and ease of modification. biosynth.com The histidine residue, in particular, is a key component for such applications due to its ability to chelate metal ions and its role in proton buffering. nih.gov
Derivatives of this compound can be engineered as biorecognition elements in electrochemical biosensors. researchgate.net The peptide can be immobilized on an electrode surface, and the binding of a target analyte can induce a measurable change in the electrochemical signal. For instance, the imidazole group of histidine can coordinate with metal ions, making these peptide derivatives promising for the detection of heavy metals in environmental or biological samples. mdpi.com Furthermore, the aromatic phenylalanine residues can participate in π-π stacking interactions, which can be harnessed for the recognition of aromatic analytes or for stabilizing the peptide's conformation on a sensor surface. mdpi.com
Peptide-based biosensors offer advantages in sensitivity, selectivity, and speed over traditional diagnostic methods. biosynth.com By modifying the peptide sequence, it is possible to fine-tune the binding affinity and selectivity for specific targets, ranging from metal ions to small organic molecules and even proteins. The development of such sensors could lead to novel point-of-care diagnostic tools for a variety of diseases and for environmental monitoring. biosynth.combiosynth.com
Table 1: Potential Biosensor Applications of this compound Derivatives
| Target Analyte | Sensing Mechanism | Role of Peptide Derivative | Potential Application |
|---|---|---|---|
| Heavy Metal Ions (e.g., Cu2+, Ni2+, Zn2+) | Electrochemical or Optical Detection | Histidine's imidazole ring acts as a chelating agent. | Environmental monitoring, detection of metal toxicity. |
| Aromatic Pollutants | Fluorescence Quenching | Phenylalanine residues engage in π-π stacking with the analyte. | Water quality testing. |
| pH Variations | Potentiometric Sensing | Histidine's imidazole group acts as a proton buffer. | Monitoring of physiological or industrial processes. |
| Biomarkers (e.g., specific proteins) | Affinity-Based Sensing (e.g., ELISA-like assays) | Engineered peptide sequence for specific protein binding. | Early disease diagnosis. biosynth.com |
Integration with High-Throughput Screening and Biophysical Techniques
High-throughput screening (HTS) of libraries of this compound derivatives could accelerate the discovery of novel compounds with desired biological activities, such as enzyme inhibition. h1.conih.gov HTS allows for the rapid testing of thousands of compounds, and when coupled with sensitive detection methods like fluorescence-based assays, it can efficiently identify "hit" compounds for further development. researchgate.netacs.org For example, a library of these peptide derivatives could be screened against a panel of proteases to identify potent and selective inhibitors, which could have therapeutic applications.
Once hit compounds are identified, a suite of biophysical techniques is essential for their detailed characterization. vimta.com These techniques provide crucial information about the peptide's structure, stability, and interaction with its target. Circular Dichroism (CD) spectroscopy can be used to determine the secondary structure of the peptide derivatives, while Fluorescence Spectroscopy can provide insights into their folding and binding interactions. vimta.combiopharmaspec.com For a more detailed structural analysis, Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the three-dimensional structure of the peptide and its complex with a target molecule. biopharmaspec.com
Techniques such as Isothermal Titration Calorimetry (ITC) can directly measure the binding affinity and thermodynamics of the peptide-target interaction, providing a complete thermodynamic profile of the binding event. frontiersin.org Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) is useful for determining the molecular weight and oligomeric state of the peptide derivatives in solution. vimta.com The comprehensive data obtained from these biophysical methods are critical for understanding the structure-activity relationship and for the rational design of improved derivatives. nih.gov
Table 2: Biophysical Techniques for Characterizing this compound Derivatives
| Technique | Information Obtained | Relevance to Peptide Development |
|---|---|---|
| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet content). biopharmaspec.com | Understanding conformational changes upon binding or modification. |
| Fluorescence Spectroscopy | Tertiary structure, folding, and binding interactions. vimta.com | Assessing binding affinity and dynamics. |
| Nuclear Magnetic Resonance (NMR) | 3D structure, dynamics, and interaction sites. biopharmaspec.com | Detailed structural elucidation of peptide-target complexes. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). frontiersin.org | Complete thermodynamic characterization of binding. |
| Mass Spectrometry (MS) | Molecular weight, sequence verification, and post-translational modifications. vimta.com | Quality control and identification of modifications. |
| Size Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS) | Molecular weight and oligomeric state. vimta.com | Assessing aggregation and solution behavior. |
Theoretical and Computational Advancements in Peptide Design and Mechanism Prediction
Computational modeling and theoretical approaches are becoming indispensable tools in modern peptide design and for predicting their mechanisms of action. nih.gov For derivatives of this compound, computational methods can be employed to predict their conformational preferences, binding modes with target molecules, and to guide the design of new analogs with enhanced properties. mdpi.com
Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of these peptides in solution and when interacting with a biological target. nih.gov These simulations can reveal key interactions at the atomic level, helping to explain the basis of their biological activity. By understanding these interactions, researchers can make targeted modifications to the peptide sequence to improve its affinity, selectivity, and stability.
Furthermore, machine learning algorithms are increasingly being used to predict the biological activity of peptides based on their sequence and structural features. nih.gov By training these models on existing datasets of peptide-protein interactions, it is possible to predict the binding affinity of novel this compound derivatives for a given target. This in silico screening can significantly reduce the time and cost associated with experimental high-throughput screening.
Computational tools can also aid in the de novo design of peptides with specific functions. mit.edu By starting with a desired function, such as binding to a particular protein surface, computational algorithms can generate novel peptide sequences that are predicted to fold into the correct conformation and exhibit the desired activity. These theoretical advancements, in synergy with experimental validation, will undoubtedly accelerate the development of this compound derivatives for a wide range of applications.
Table 3: Computational Approaches in the Study of this compound Derivatives
| Computational Method | Application | Expected Outcome |
|---|---|---|
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the peptide in different environments. nih.gov | Understanding conformational flexibility and binding mechanisms. |
| Protein-Peptide Docking | Predicting the binding mode of the peptide to a target protein. | Identifying key interacting residues and guiding site-directed mutagenesis. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying enzymatic reactions or electronic properties of the peptide. | Elucidating reaction mechanisms at a quantum mechanical level. |
| Machine Learning Models | Predicting biological activity based on peptide features. nih.gov | In silico screening of large virtual libraries of peptide derivatives. |
| De Novo Peptide Design | Generating novel peptide sequences with desired properties. mit.edu | Creating new peptide-based tools and therapeutics. |
Q & A
Q. What are the key analytical techniques for characterizing Cbz-DL-His-DL-Phe-DL-Phe-OEt?
To confirm the structure and purity of the compound, use a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-performance liquid chromatography (HPLC) for enantiomeric purity, and mass spectrometry (MS) for molecular weight confirmation. For peptide sequences, Edman degradation or tandem MS can validate amino acid order. Ensure reproducibility by documenting solvent systems, column specifications, and calibration standards in the experimental section .
Q. What challenges are associated with the solid-phase synthesis of this compound?
Key challenges include racemization during coupling (especially for DL-amino acids), incomplete deprotection of the Cbz group, and aggregation due to hydrophobic residues (Phe). Mitigate these by optimizing reaction conditions:
- Use coupling agents like HBTU/HOBt to minimize racemization.
- Monitor deprotection efficiency via HPLC.
- Incorporate solubilizing agents (e.g., DMSO) during synthesis .
Q. How can researchers validate the biological activity of this compound in enzyme inhibition assays?
Design dose-response experiments using a spectrophotometric or fluorometric assay. Include positive controls (known inhibitors) and negative controls (solvent-only). Calculate IC₅₀ values via nonlinear regression analysis. Ensure statistical rigor with triplicate measurements and ANOVA for significance testing .
Advanced Research Questions
Q. How should experimental design address conflicting solubility data for this compound in polar vs. nonpolar solvents?
Apply a factorial design of experiments (DoE) to systematically vary solvent polarity, temperature, and pH. Use dynamic light scattering (DLS) to monitor aggregation. Cross-validate results with computational solubility predictions (e.g., COSMO-RS) to identify outliers. Publish raw datasets to facilitate meta-analyses .
Q. What methodologies resolve contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?
- Perform 2D NMR (e.g., NOESY) to confirm spatial arrangements.
- Compare experimental X-ray diffraction data with Density Functional Theory (DFT)-optimized structures.
- Use Bayesian statistics to quantify confidence intervals for conflicting measurements .
Q. How can researchers optimize the enzymatic stability of this compound in biological assays?
- Introduce steric hindrance via bulkier protecting groups (e.g., tert-butyl instead of Cbz).
- Test stability across pH gradients (3–10) and temperatures (4–37°C).
- Use molecular dynamics simulations to predict protease cleavage sites and modify susceptible residues .
Q. What strategies integrate computational modeling with empirical data for structure-activity relationship (SAR) studies?
- Train machine learning models on existing bioactivity data (IC₅₀, Ki) to predict modifications.
- Validate predictions via synthesis and assay iterations.
- Apply the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define SAR objectives .
Data Reporting and Reproducibility
Q. What metadata is critical for ensuring reproducibility in studies involving this compound?
Include:
- Synthetic protocols (reagent ratios, reaction times, purification methods).
- Instrument parameters (NMR frequencies, HPLC gradients).
- Raw spectral files and crystallographic data (deposited in repositories like Zenodo or ChemRxiv) .
Q. How should researchers handle batch-to-batch variability in peptide yield?
Document lot numbers of starting materials and reagent purity. Use statistical process control (SPC) charts to monitor variability. If variability exceeds 10%, re-optimize coupling steps using Design of Experiments (DoE) .
Methodological Frameworks
Q. Which research frameworks (e.g., FINER, PICOT) are suitable for hypothesis-driven studies on this compound?
- FINER : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (novel enzyme targets), Novel (uncharacterized peptide interactions), Ethical (non-animal testing where possible), and Relevant (applications in drug discovery).
- PICOT : Define Population (enzyme type), Intervention (compound concentration), Comparison (positive/negative controls), Outcome (IC₅₀), and Time (kinetic assays over 24h) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
